1-Chlorohept-3-ene
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Description
1-Chlorohept-3-ene is a chemical compound with diverse scientific applications. It has a molecular formula of C7H13Cl . The molecule contains a total of 20 bonds, including 7 non-H bonds, 1 multiple bond, 3 rotatable bonds, and 1 double bond .
Synthesis Analysis
The synthesis of various 1,3-dienals or 1,3-dienones, which could potentially include this compound, is disclosed between diazo compounds and furans. This strategy is metal-free, additive-free, and features broad functional group tolerance and readily accessible starting materials .Molecular Structure Analysis
The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 20 bonds, including 7 non-H bonds, 1 multiple bond, 3 rotatable bonds, and 1 double bond .Scientific Research Applications
Enyne Metathesis
1-Chlorohept-3-ene can participate in enyne metathesis, a catalytic reaction that reorganizes the bonds of an alkene and an alkyne to produce a 1,3-diene. This reaction, driven by the stability of the conjugated diene product, is atom economical and can be catalyzed by metal carbenes. Enyne metathesis has been applied in both intramolecular and intermolecular settings, showcasing its versatility in synthesizing complex molecular architectures (Diver & Giessert, 2004).
Synthesis of Perhydrofurofurans
This compound serves as a precursor in the synthesis of perhydrofurofurans, a class of organic compounds with potential applications in medicinal chemistry. The reaction involves a lithium-mediated process where this compound reacts with carbonylic compounds to yield methylenic diols, which upon further reactions produce perhydrofurofurans (Lorenzo, Alonso, & Yus, 2000).
Catalysis in Organic Synthesis
This compound is involved in catalysis, particularly in enantioselective α-aminations of 1,3-dicarbonyl compounds, a crucial reaction in the synthesis of biologically active molecules. The reaction utilizes chiral hydrogen bond donor catalysts, leading to products with high yields and enantioselectivity, indicating the compound's potential in asymmetric synthesis (Kumar, Ghosh, & Gladysz, 2016).
Domino Reactions
Domino reactions involving this compound lead to the synthesis of various organosulfur compounds. These reactions are temperature-dependent and can be tailored to selectively synthesize specific products, demonstrating the compound's utility in synthetic organic chemistry (Levanova et al., 2013).
Properties
IUPAC Name |
(E)-1-chlorohept-3-ene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Cl/c1-2-3-4-5-6-7-8/h4-5H,2-3,6-7H2,1H3/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKUIEXHAJUFBW-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CCCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/CCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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